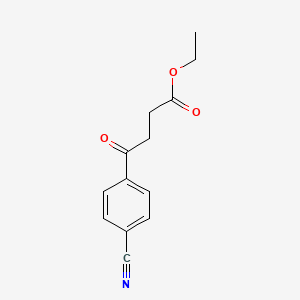

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

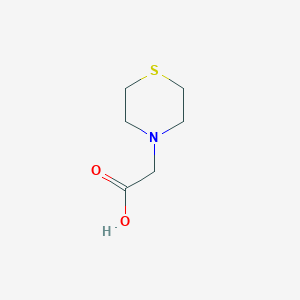

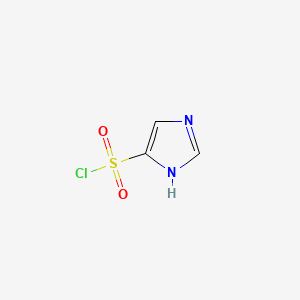

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate is a chemical compound with the molecular formula C16H13NO2 . It is also known as 4-Ethylbenzoic acid, 4-cyanophenyl ester .

Molecular Structure Analysis

The molecular structure of Ethyl-4-(4-cyanophenyl)-4-oxobutyrate consists of 16 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate has a molecular weight of 251.2799 . Other physical and chemical properties such as boiling point, density, and refractive index can be found in the Safety Data Sheets .Scientific Research Applications

Biosynthesis in Wine Production : Ethyl 4-oxobutyrate-2- 14 C, closely related to Ethyl-4-(4-cyanophenyl)-4-oxobutyrate, has been studied in the context of biosynthesis in simulated sherry wines. It was found to yield radioactive gamma-butyrolactone and other compounds, confirming pathways proposed for their formation in wine production (Fagan, Kepner, & Webb, 1981).

Hydrogenation Studies : Research has been conducted on the hydrogenation of ethyl esters of substituted 2,4-dioxobutyric acids, which include derivatives of Ethyl-4-(4-cyanophenyl)-4-oxobutyrate. These studies are crucial for understanding the chemical transformations and yield of various derivatives (Slavinska et al., 2006).

Pharmaceutical Intermediates Synthesis : The compound has been utilized in synthesizing intermediates for antiobesity agents, demonstrating its importance in pharmaceutical research (Hao Zhi-hui, 2007).

Enzyme-Catalyzed Asymmetric Synthesis : Studies have explored the use of microbial cells for the enantioselective reduction of ethyl esters, including Ethyl-4-(4-cyanophenyl)-4-oxobutyrate. This research is significant for the production of optically active pharmaceutical intermediates (Xia, Chen, Jun-rui, & Xu, 2013).

Catalysis in Ionic Liquid Systems : Research on the enantioselective hydrogenation of Ethyl-4-(4-cyanophenyl)-4-oxobutyrate in ionic liquid systems shows the compound's role in catalytic processes, particularly in achieving high levels of asymmetric induction (Starodubtseva et al., 2004).

Safety and Hazards

According to the Safety Data Sheets, Ethyl-4-(4-cyanophenyl)-4-oxobutyrate should be stored in a dark place, sealed in dry, at room temperature . It has a GHS07 safety symbol, and the hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name |

ethyl 4-(4-cyanophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)8-7-12(15)11-5-3-10(9-14)4-6-11/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGMXDJQYPWFJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598232 |

Source

|

| Record name | Ethyl 4-(4-cyanophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate | |

CAS RN |

25370-40-5 |

Source

|

| Record name | Ethyl 4-(4-cyanophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Diazabicyclo[4.2.0]octane](/img/structure/B1319118.png)

![4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B1319125.png)

![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)

![Benzenamine, 3-chloro-4-[(methylphenyl)thio]-](/img/structure/B1319148.png)

![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)